
(3S,4S,5S)-Ethyl 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate Hydrochloride (Oseltamivir Impurity pound(c)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S,4S,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, an amino group, and a pentan-3-yloxy substituent on a cyclohexene ring. The hydrochloride form enhances its solubility in water, making it more suitable for biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride typically involves multiple steps. The process begins with the preparation of the cyclohexene ring, followed by the introduction of the acetamido and amino groups. The pentan-3-yloxy substituent is then added through an etherification reaction. The final step involves the formation of the hydrochloride salt to improve solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3S,4S,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Ethyl (3S,4S,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s solubility and reactivity make it useful in biochemical assays and as a probe for studying biological processes.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Ethyl (3S,4S,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The acetamido and amino groups can form hydrogen bonds with target molecules, while the pentan-3-yloxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl (3S,4S,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride can be compared with similar compounds such as:
- Ethyl (3S,4S,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
- Ethyl (3S,4S,5S)-5-(tert-butylamino)-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate
These compounds share similar structural features but differ in the substituents attached to the cyclohexene ring. The unique combination of functional groups in Ethyl (3S,4S,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride gives it distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C16H29ClN2O4 |
|---|---|
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
ethyl (3S,4S,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14-,15-;/m0./s1 |
Clave InChI |
OHEGLAHLLCJYPX-WDTSGDEMSA-N |
SMILES isomérico |
CCC(CC)O[C@H]1C=C(C[C@@H]([C@@H]1NC(=O)C)N)C(=O)OCC.Cl |
SMILES canónico |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
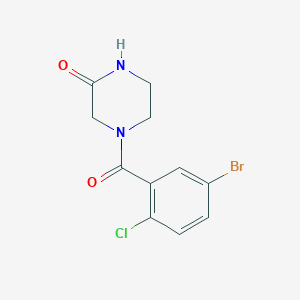

![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
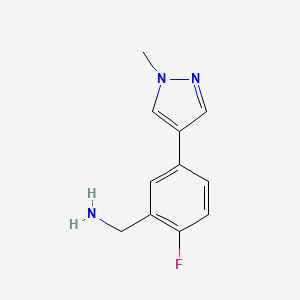
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
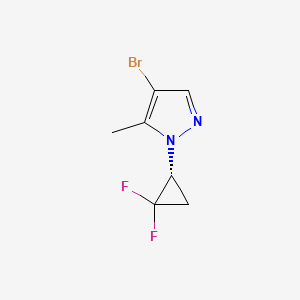
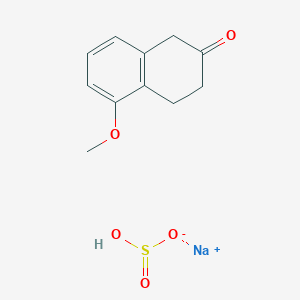
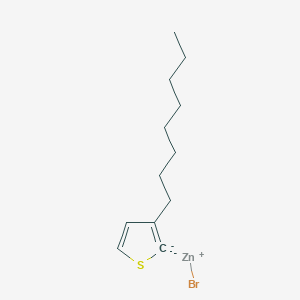
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
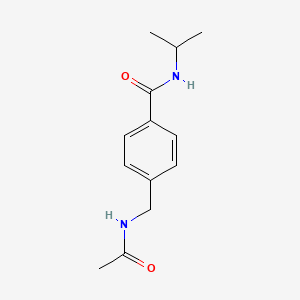
![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

